molecular formula C10H11ClN2O4 B14481408 2,3-Dimethylquinoxaline;perchloric acid CAS No. 65790-18-3

2,3-Dimethylquinoxaline;perchloric acid

Cat. No.: B14481408
CAS No.: 65790-18-3
M. Wt: 258.66 g/mol
InChI Key: CJEWJCCGJDHJIY-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline;perchloric acid is a compound that combines 2,3-dimethylquinoxaline, a heterocyclic aromatic organic compound, with perchloric acid, a strong mineral acid. 2,3-Dimethylquinoxaline is known for its broad-spectrum antimicrobial properties and is used in various scientific research applications . Perchloric acid is a powerful oxidizing agent commonly used in analytical chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione under acidic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to yield 2,3-dimethylquinoxaline.

Industrial Production Methods

Industrial production of perchloric acid involves the electrolysis of aqueous sodium chlorate solutions. The resulting perchloric acid is then purified and concentrated to the desired strength . For laboratory-scale preparation, perchloric acid can be diluted from a concentrated stock solution to the required molarity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives, dihydroquinoxalines, and substituted quinoxalines, which have various applications in pharmaceuticals and materials science .

Scientific Research Applications

2,3-Dimethylquinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylquinoxaline stands out due to its enhanced antimicrobial activity and gastroprotective effects compared to its analogs. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

65790-18-3

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2,3-dimethylquinoxaline;perchloric acid

InChI

InChI=1S/C10H10N2.ClHO4/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)

InChI Key

CJEWJCCGJDHJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O

Origin of Product

United States

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